

Application Notes: In Vitro Profiling of PI3K-IN-

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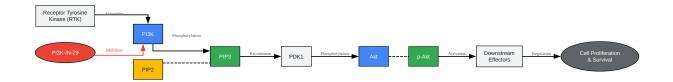
Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][3] The PI3K family of enzymes phosphorylate the 3'-hydroxyl group of phosphoinositides, with Class I PI3Ks being the most studied in oncology.[4][5] Upon activation by growth factors or cytokines, PI3K converts phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger.[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn modulates a multitude of cellular functions.[1][2]

PI3K-IN-29 is a potent inhibitor of the PI3K pathway.[6] It exerts its effects by inhibiting the phosphorylation of Akt, a crucial downstream mediator of PI3K signaling.[6] These application notes provide detailed protocols for the in vitro characterization of **PI3K-IN-29**, including a biochemical assay to determine its enzymatic inhibitory activity and cell-based assays to assess its impact on cell proliferation and pathway-specific signaling.

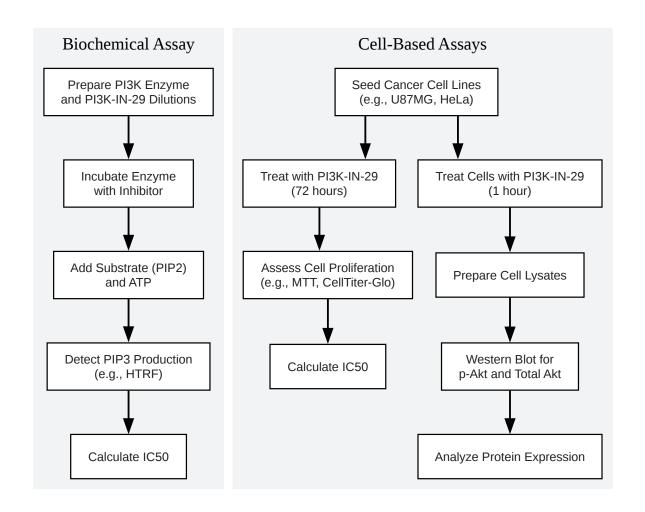
Signaling Pathway and Experimental Workflow





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Caption: PI3K/Akt Signaling Pathway and Point of Inhibition by PI3K-IN-29.



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